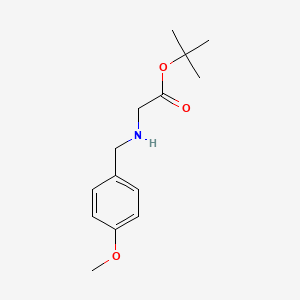![molecular formula C14H18N2O2 B8292230 [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester](/img/structure/B8292230.png)
[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester: is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the aminoethyl group, leading to the formation of N-oxides or imines.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole nitrogen to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides, imines
Reduction: Alcohols, amines
Substitution: Substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology:
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Medicine:
Therapeutic Potential: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry:
Agriculture: Indole derivatives are known for their role in plant growth regulation, and this compound may be explored for similar applications.
Wirkmechanismus
The mechanism of action of [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant or anxiolytic effects. Additionally, its interaction with enzymes involved in cell proliferation can contribute to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Tryptamine: A naturally occurring compound with a similar aminoethyl group attached to the indole ring.
Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of an ester.
Uniqueness:
Structural Features: The presence of both an aminoethyl group and an ester group in [3-(2-Amino-ethyl)-1H-indol-5-yl]-acetic acid ethyl ester makes it unique compared to other indole derivatives.
Biological Activity: Its specific interactions with molecular targets and potential therapeutic applications distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
ethyl 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetate |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-10-3-4-13-12(7-10)11(5-6-15)9-16-13/h3-4,7,9,16H,2,5-6,8,15H2,1H3 |
InChI-Schlüssel |
WWQPCCHDVAFCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC2=C(C=C1)NC=C2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(Biphenyl-4-carbonyl)-amino]-2-hydroxy-benzoic acid methyl ester](/img/structure/B8292222.png)



![3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester](/img/structure/B8292256.png)


